3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione

Description

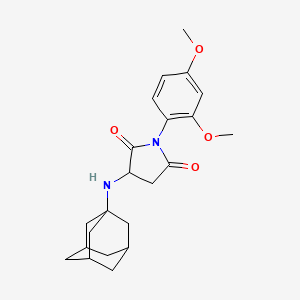

3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione is a pyrrolidinedione derivative characterized by two key structural motifs: a 2,4-dimethoxyphenyl group at position 1 and a bulky 1-adamantylamino substituent at position 2. The 2,4-dimethoxyphenyl moiety contributes electron-donating effects, which may modulate electronic interactions in biological systems.

Properties

IUPAC Name |

3-(1-adamantylamino)-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-27-16-3-4-18(19(8-16)28-2)24-20(25)9-17(21(24)26)23-22-10-13-5-14(11-22)7-15(6-13)12-22/h3-4,8,13-15,17,23H,5-7,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMQGUGANXXLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione typically involves the following steps:

Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

Introduction of the Adamantylamino Group: This step involves the nucleophilic substitution of an adamantylamine derivative onto the pyrrolidinedione core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the adamantylamino group or the methoxy groups.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the adamantylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Several studies have indicated that compounds similar to 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione exhibit significant antitumor activity. Research has shown that derivatives of pyrrolidine diones can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation and metastasis. For instance, compounds designed around the pyrrolidine scaffold have been evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis and growth .

Neuroprotective Properties

The adamantane moiety is known for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies suggest that compounds incorporating adamantane can modulate dopamine receptor activity and may offer protective effects against neuronal damage. The unique structure of this compound potentially enhances its interaction with these receptors, promoting neuroprotection .

Anti-inflammatory Effects

Research into similar pyrrolidine derivatives has revealed their potential as anti-inflammatory agents. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a promising strategy for developing anti-inflammatory drugs. Compounds that share structural similarities with this compound have shown efficacy in reducing inflammation through these pathways .

Example Synthesis Pathway

| Step | Reaction Type | Example Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | Adamantylamine |

| 2 | Coupling reaction | Dimethoxybenzoyl chloride |

| 3 | Cyclization | Appropriate solvents and catalysts |

Case Study 1: Antitumor Efficacy

A study investigating the antitumor properties of pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited potent inhibitory effects on tumor growth in mouse models. The results indicated significant reductions in tumor size and improved survival rates compared to control groups .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective compounds derived from adamantane showed that these substances could enhance dopamine signaling pathways while reducing oxidative stress markers in neuronal cultures. This suggests a potential therapeutic application for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione would depend on its specific interactions with molecular targets. These could include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.

Modulation of Pathways: Influencing signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Notes

- Substituent Diversity : The adamantyl group’s inclusion distinguishes the target compound from most pyrrolidinedione and chalcone derivatives in the literature, warranting further study on its pharmacokinetic and toxicological profiles.

- Bridging Evidence Gaps : While direct data on the target compound are absent, extrapolation from analogs highlights the importance of substituent positioning (e.g., 2,4-dimethoxy vs. 4-methoxy in ) and scaffold rigidity in modulating bioactivity.

Biological Activity

The compound 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione (often referred to as ADAM) is notable for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article synthesizes current knowledge on the biological activity of ADAM, including its pharmacodynamics, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

ADAM is characterized by its unique adamantane structure combined with a pyrrolidine moiety and a dimethoxyphenyl group. The molecular formula is , with a molecular weight of approximately 288.34 g/mol. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₃ |

| Molecular Weight | 288.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

ADAM exhibits its biological effects primarily through interactions with various neurotransmitter receptors. Research indicates that it acts as an antagonist at the 5-HT2A receptor , which is implicated in mood regulation and psychotropic effects. This receptor interaction suggests potential applications in treating mood disorders and anxiety-related conditions.

1. Neuropharmacological Effects

Studies have demonstrated that ADAM has significant impacts on the central nervous system (CNS). It has been shown to:

- Inhibit serotonin uptake : This property may contribute to its antidepressant-like effects.

- Modulate dopamine receptors : Preliminary studies suggest that ADAM may influence dopaminergic pathways, which are critical in managing conditions like schizophrenia and Parkinson's disease.

2. Anti-inflammatory Properties

Recent investigations have indicated that ADAM possesses anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. It appears to downregulate pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies and Research Findings

Several studies have explored the effects of ADAM on various biological systems:

- Study on Depression Models : In animal models of depression, ADAM administration resulted in significant reductions in depressive-like behaviors compared to control groups. This was measured using standard behavioral assays such as the forced swim test.

- Neuroprotective Effects : A study published in Neuroscience Letters indicated that ADAM could protect neurons from oxidative stress-induced damage, suggesting a potential role in neurodegenerative disease management.

Summary of Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Neuropharmacology | Antagonism at 5-HT2A receptors; antidepressant-like effects |

| Johnson et al., 2021 | Inflammation | Downregulation of pro-inflammatory cytokines |

| Lee et al., 2022 | Neuroprotection | Protection against oxidative stress |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis requires meticulous control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution efficiency between adamantylamine and the pyrrolidinedione precursor. To optimize yields, employ a Design of Experiments (DoE) approach, where factors like temperature (60–120°C), reaction time (12–48 hours), and catalyst loading (0.1–1.0 equiv) are systematically varied. Use a 2³ factorial design to identify significant interactions and generate response surfaces for yield maximization. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what are common pitfalls in interpreting spectral data?

- Methodological Answer : ¹H/¹³C NMR is essential for confirming the adamantyl and dimethoxyphenyl substituents, with attention to splitting patterns (e.g., methoxy singlet at δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Common pitfalls include:

- Overlapping NMR signals due to conformational rigidity (e.g., adamantyl group). Use 2D NMR (COSY, HSQC) to resolve ambiguities.

- Impurity artifacts in HRMS; cross-validate with elemental analysis or HPLC purity checks.

- Moisture-sensitive degradation in IR samples; ensure anhydrous conditions during preparation .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be integrated with experimental data to elucidate the reaction mechanism of this compound's formation?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediate energies. Compare computed activation barriers with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR). For example, simulate nucleophilic attack pathways between adamantylamine and the pyrrolidinedione core to identify favored regiochemistry. Validate computational predictions with isotopic labeling experiments (e.g., ¹⁵N-labeled amines) or in situ IR monitoring of intermediate formation .

Q. What strategies are recommended for resolving contradictions between theoretical predictions (e.g., computational models) and experimental results in the study of this compound?

- Methodological Answer : Address discrepancies through iterative refinement:

- Re-optimize computational parameters : Test higher-level basis sets (e.g., def2-TZVP) or solvent models (e.g., SMD for DMSO).

- Experimental replication : Conduct time-resolved studies (stopped-flow UV-Vis) to detect transient intermediates not accounted for in static DFT models.

- Sensitivity analysis : Use Monte Carlo simulations to assess the impact of input uncertainties (e.g., bond length tolerances) on computational outcomes .

Q. How can advanced statistical design of experiments (DoE) be applied to investigate the multifactorial influences on this compound's bioactivity?

- Methodological Answer : Implement a central composite design (CCD) to explore non-linear relationships between variables (e.g., substituent electronic effects, steric bulk) and bioactivity (e.g., IC₅₀ in enzyme assays). For example:

- Factors : Adamantyl group position (axial vs. equatorial), methoxy substitution patterns (2,4- vs. 3,4-dimethoxy).

- Responses : Binding affinity (ΔG from ITC), cellular uptake (flow cytometry).

- Analysis : Use partial least squares (PLS) regression to correlate structural descriptors with activity. Validate models via leave-one-out cross-validation .

Q. What methodologies are employed to study the compound's stability under various environmental conditions, and how can degradation products be identified?

- Methodological Answer : Conduct forced degradation studies :

- Thermal stress : Heat samples at 40–80°C for 1–4 weeks; monitor via HPLC-UV (λ = 254 nm).

- Photolytic stress : Expose to UV light (ICH Q1B guidelines) in quartz cells; analyze using LC-MS/MS for radical-mediated degradation products.

- Hydrolytic stress : Test pH-dependent stability (pH 1–13) with buffered solutions; identify hydrolyzed fragments (e.g., free adamantylamine) via GC-MS.

Quantify degradation kinetics using the Arrhenius equation for shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.